

Improving the stability and solubility of ReACp53 in experimental buffers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ReACp53

Cat. No.: B1150034

[Get Quote](#)

ReACp53 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability and solubility of the **ReACp53** peptide in experimental buffers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to common problems that may arise when working with **ReACp53**.

Problem	Possible Cause	Recommended Solution
Precipitation upon reconstitution of lyophilized peptide	<p>The peptide concentration is too high for the aqueous buffer.</p> <p>The pH of the buffer is not optimal for solubility.</p>	<p>Reconstitute the lyophilized ReACp53 in an alkaline buffer such as Phosphate Buffered Saline (PBS) at pH 8.5.^[1] For higher concentrations, consider using a solvent system containing DMSO. A common formulation for in vivo use involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.^[2]</p>
Peptide precipitates out of solution during the experiment	<p>The experimental buffer is not compatible with the ReACp53 stock solution. The final concentration of the organic solvent (e.g., DMSO) from the stock solution is too high in the final aqueous experimental buffer.</p>	<p>When diluting a DMSO stock solution into an aqueous buffer, ensure the final DMSO concentration is low enough to maintain peptide solubility. It is recommended to add the DMSO stock solution to the experimental buffer slowly while vortexing. If precipitation persists, consider using a different buffer system or reducing the final peptide concentration.</p>
Loss of ReACp53 activity over time	<p>Improper storage of the stock solution. Multiple freeze-thaw cycles. The peptide is degrading in the solution.</p>	<p>Store lyophilized ReACp53 at -20°C for up to one year or at -80°C for up to two years.^[3] Once reconstituted, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.^[3] For short-term storage (up to one month), -20°C is acceptable.^[3]</p>

Inconsistent experimental results	Inaccurate peptide concentration due to incomplete solubilization or degradation. Variability in experimental conditions.	Ensure the peptide is fully dissolved before use. If necessary, brief sonication can aid dissolution. [2] Use fresh dilutions for each experiment from a properly stored stock solution. Maintain consistent buffer compositions, pH, and temperatures across experiments.
-----------------------------------	---	--

Frequently Asked Questions (FAQs)

1. What is the recommended buffer for reconstituting lyophilized **ReACp53**?

For in vitro experiments, lyophilized **ReACp53** can be reconstituted in PBS at pH 8.5 to a stock concentration of 5 mM.[\[1\]](#) For in vivo studies, a common solvent is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which can achieve a solubility of at least 2.5 mg/mL.[\[2\]](#)

2. How should I store **ReACp53**?

- Lyophilized powder: Store at -20°C for up to one year or -80°C for up to two years.[\[3\]](#)
- Stock solutions: Aliquot and store at -80°C for up to 6 months or at -20°C for up to one month.[\[3\]](#) Avoid repeated freeze-thaw cycles.

3. What is the mechanism of action of **ReACp53**?

ReACp53 is a cell-permeable peptide designed to inhibit the aggregation of mutant p53 proteins.[\[4\]](#)[\[5\]](#) By binding to the aggregation-prone region of mutant p53, it prevents the formation of inactive amyloid-like aggregates and promotes the refolding of p53 into a more functional, wild-type-like conformation. This restoration of p53 function can lead to the reactivation of tumor suppressor pathways, including cell cycle arrest and apoptosis.[\[5\]](#)

4. What are the typical working concentrations of **ReACp53**?

For in vitro cell culture experiments, **ReACp53** is often used at concentrations ranging from 5 μM to 20 μM .^{[6][7]} For in vivo studies, a dosage of 15 mg/kg administered via intraperitoneal injection has been reported.^[2]

5. Can I use water to dissolve **ReACp53**?

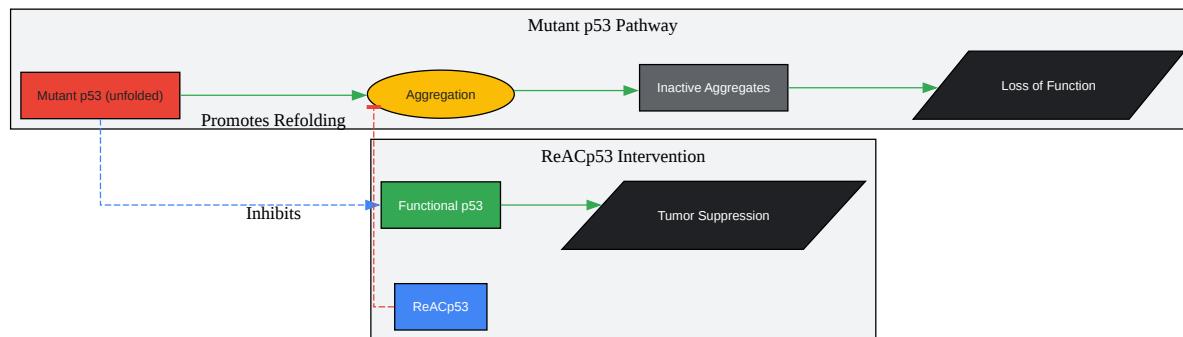
While some suppliers suggest that **ReACp53** is soluble in water up to 25 mg/mL with the aid of ultrasound, it is generally recommended to use a buffered solution to ensure pH stability and optimal solubility.^[2] For consistent results, PBS at pH 8.5 is a better choice for initial reconstitution for in vitro use.

ReACp53 Solubility Data

Solvent/Buffer	Achievable Concentration	Application	Reference
PBS (pH 8.5)	5 mM	In vitro	[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	$\geq 2.5 \text{ mg/mL (0.96 mM)}$	In vivo	[2]
10% DMSO, 90% (20% SBE- β -CD in Saline)	$\geq 2.5 \text{ mg/mL (0.96 mM)}$	In vivo	[2]
10% DMSO, 90% Corn Oil	$\geq 2.5 \text{ mg/mL (0.96 mM)}$	In vivo	[2]
DMSO	100 mg/mL	Stock Solution	[3]
Water	25 mg/mL (with sonication)	Stock Solution	[2]

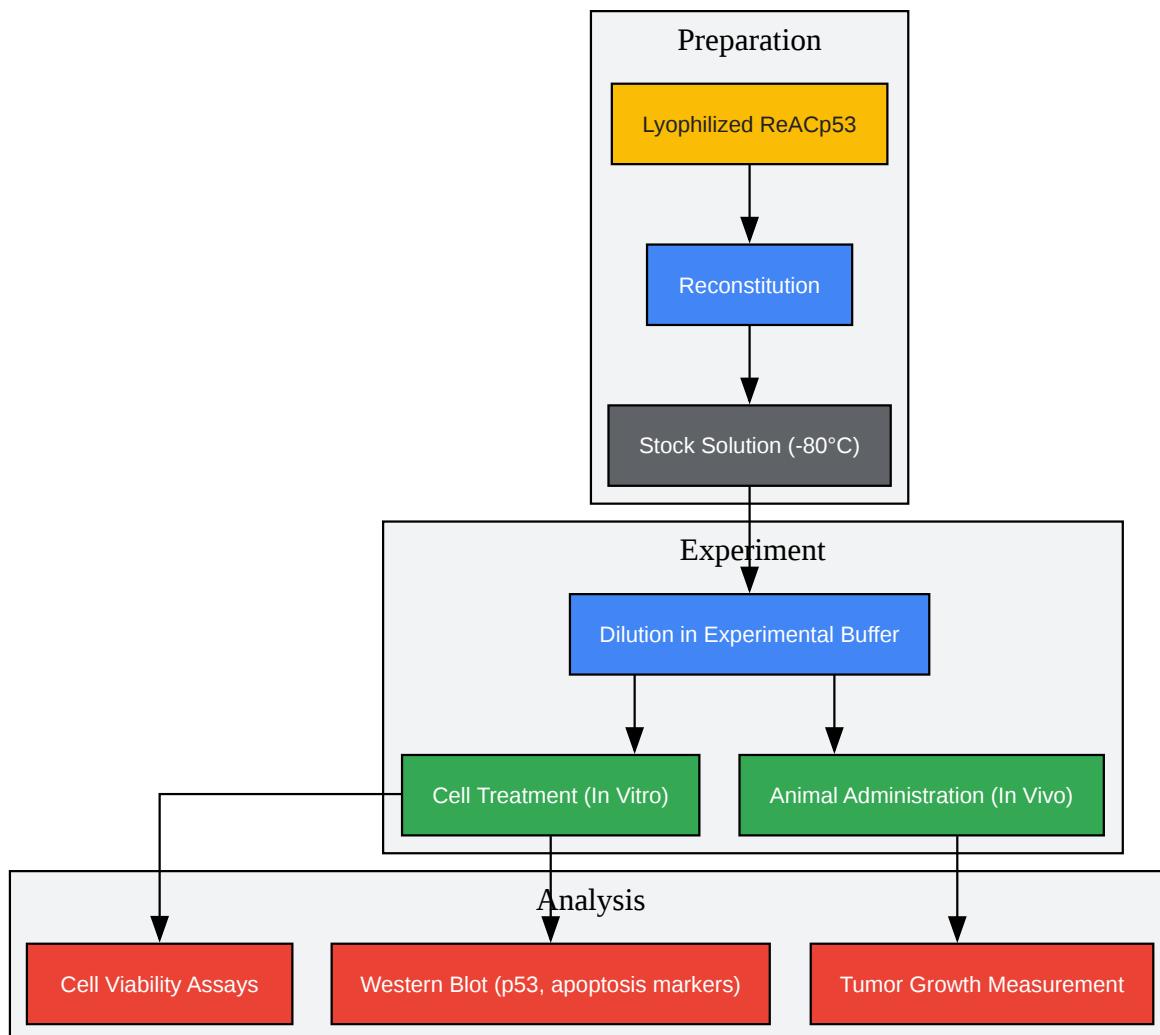
Experimental Protocols

Protocol 1: Reconstitution of **ReACp53** for In Vitro Experiments


- Allow the lyophilized **ReACp53** vial to equilibrate to room temperature before opening.

- Prepare a sterile solution of Phosphate Buffered Saline (PBS) and adjust the pH to 8.5.
- Add the appropriate volume of PBS (pH 8.5) to the vial to achieve a stock concentration of 5 mM.
- Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.
- If complete dissolution is not achieved, brief sonication in a water bath can be applied.
- Centrifuge the vial briefly to collect the solution at the bottom.
- Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
- Store the aliquots at -80°C.

Protocol 2: Preparation of **ReACp53** for In Vivo Administration


- Prepare a stock solution of **ReACp53** in 100% DMSO (e.g., 25 mg/mL).
- In a sterile tube, add the required volume of the DMSO stock solution.
- Add 40% (by final volume) of PEG300 to the DMSO stock and mix thoroughly.
- Add 5% (by final volume) of Tween-80 and mix until the solution is clear.
- Add 45% (by final volume) of sterile saline to reach the final desired concentration and volume.
- Mix the final solution thoroughly. If any precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.[\[2\]](#)
- It is recommended to prepare this working solution fresh on the day of use.[\[2\]](#)

Visualizations

[Click to download full resolution via product page](#)

Caption: Mechanism of **ReACp53** in inhibiting mutant p53 aggregation and restoring its function.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for using **ReACp53**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Combining ReACp53 with Carboplatin to Target High-Grade Serous Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A designed inhibitor of p53 aggregation rescues p53 tumor-suppression in ovarian carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Anticancer Therapeutic Strategies Targeting p53 Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of ReACp53 targeting mutant p53 protein in CRPC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein mimetic amyloid inhibitor potently abrogates cancer-associated mutant p53 aggregation and restores tumor suppressor function - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Improving the stability and solubility of ReACp53 in experimental buffers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1150034#improving-the-stability-and-solubility-of-reacp53-in-experimental-buffers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com